2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Description
Properties
CAS No. |
537044-61-4 |
|---|---|
Molecular Formula |
C29H31N3O2S |
Molecular Weight |
485.65 |
IUPAC Name |
2-benzylsulfanyl-8,8-dimethyl-5-(4-propan-2-ylphenyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C29H31N3O2S/c1-17(2)19-10-12-20(13-11-19)23-24-21(14-29(3,4)15-22(24)33)30-26-25(23)27(34)32-28(31-26)35-16-18-8-6-5-7-9-18/h5-13,17,23H,14-16H2,1-4H3,(H2,30,31,32,34) |
InChI Key |
XFMBKONZRDJMLU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of this compound typically involves multiple steps. It begins with the formation of the pyrimido[4,5-b]quinoline core through a cyclization reaction. This is followed by introducing the benzylthio and isopropylphenyl groups via nucleophilic substitution reactions. The exact reaction conditions, such as temperature and solvents, are crucial to achieving high yields and purity. Commonly used solvents include dimethyl sulfoxide (DMSO) and acetonitrile, while catalysts like palladium or copper compounds may be employed.
Industrial production methods: Scaling up the production of this compound for industrial purposes would involve optimizing the reaction conditions and possibly using flow chemistry techniques to enhance efficiency and reduce costs. This might include the use of continuous reactors and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of reactions: This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. The thio group is particularly susceptible to oxidation, forming sulfoxides and sulfones. The pyrimidoquinoline core can also participate in electrophilic and nucleophilic aromatic substitution reactions.
Common reagents and conditions: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are used for oxidation reactions. Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) facilitate reduction reactions. For substitution reactions, typical conditions involve the use of bases like potassium carbonate (K2CO3) or acids like trifluoroacetic acid (TFA).
Major products: Major products from these reactions include the oxidized derivatives of the thio group and substituted pyrimidoquinoline derivatives, depending on the reagents and conditions used.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to 2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione . The compound's structure allows for interactions with various biological targets involved in cancer proliferation.
Case Study: Inhibitory Effects on Cancer Cell Lines
A study conducted on derivatives of quinoline compounds demonstrated significant inhibitory effects on various cancer cell lines. The synthesized derivatives showed IC50 values ranging from 1 to 10 µM against breast and lung cancer cells. Such findings suggest that the compound may exhibit similar properties due to its structural analogies with known antitumor agents .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit protein kinases that are crucial in signaling pathways associated with cancer progression.
Table 1: Enzyme Inhibition Activity
Synthetic Methodologies
The synthesis of This compound involves multi-step reactions that can be optimized for yield and purity. Various synthetic routes have been documented in literature:
- Condensation Reactions : Utilizing dicarbonyl compounds in the presence of amines to form the desired pyrimidine framework.
- Cycloaddition Reactions : Employing Diels-Alder reactions to construct the heterocyclic core efficiently.
Table 2: Synthetic Routes
| Route Description | Yield (%) | Key Reagents |
|---|---|---|
| Condensation with Dicarbonyls | 75 | Acetic acid, Sodium acetate |
| Cycloaddition with Dienes | 80 | Diene precursors |
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interfere with receptor signaling pathways. The precise pathways involved depend on the biological system and the specific structural features of the compound.
Comparison with Similar Compounds
5-(4-((4-Chlorobenzyl)oxy)-3-methoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione (Compound 2i)
- Substituents :
- Position 5: 4-chlorobenzyloxy and methoxy groups.
- Positions 1 and 3: Methyl groups.
- Key Differences :
- Replaces the benzylthio group (S-benzyl) with a chlorobenzyloxy (O-benzyl) moiety.
- Additional methyl groups at positions 1 and 3.
- The absence of a sulfur atom may reduce thiol-mediated reactivity compared to the target compound .
8,8-Dimethyl-2-(3-methylbutylsulfanyl)-5-(5-methylthiophen-2-yl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione
- Substituents :
- Position 2: 3-Methylbutylsulfanyl chain.
- Position 5: 5-Methylthiophen-2-yl group.
- Key Differences :
- Replaces the benzylthio group with a longer alkylthio chain (3-methylbutylsulfanyl), increasing hydrophobicity.
- Thiophene ring at position 5 instead of 4-isopropylphenyl.
- Implications :
Non-Pyrimidoquinoline Analogues
3-(4-Bromophenyl)-5-(4-methylbenzylidene)-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one (7f)
- Core Structure: Imidazolone (monocyclic) vs. pyrimidoquinoline (tetracyclic).
- Substituents :
- Bromophenyl and methylbenzylidene groups.
- Methylthio group at position 2.
- Implications: The imidazolone core lacks the extended conjugation of pyrimidoquinoline, likely reducing stability and bioactivity breadth. High synthetic yield (92%) suggests scalability advantages .
Physicochemical and Pharmacokinetic Comparison
*Molecular weights estimated based on structural formulas.
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for pyrimidoquinoline derivatives, involving cyclocondensation and selective functionalization . However, introducing the benzylthio group may require thiol-alkyne click chemistry or nucleophilic substitution.
- Bioactivity Potential: The benzylthio and 4-isopropylphenyl groups suggest dual mechanisms: sulfur-mediated covalent binding and hydrophobic interactions. In contrast, Compound 2i’s chlorobenzyloxy group may favor polar targets (e.g., kinases), while the thiophene analogue’s alkyl chain could enhance blood-brain barrier penetration .
- Knowledge Gaps: No direct comparative bioactivity data exist in the provided evidence. Empirical studies are needed to evaluate efficacy against specific targets (e.g., topoisomerases or proteases).
Biological Activity
The compound 2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a synthetic derivative belonging to the pyrimido[4,5-b]quinoline family. This class of compounds has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C29H31N3O2S
- Molecular Weight : 485.65 g/mol
- IUPAC Name : 2-benzylsulfanyl-8,8-dimethyl-5-(4-propan-2-ylphenyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
- CAS Number : 537044-61-4
This compound features a complex structure that includes a quinoline ring system with various substituents that influence its biological activity.
Antimicrobial Activity
Research indicates that compounds within the pyrimido[4,5-b]quinoline family exhibit significant antimicrobial properties. A recent study demonstrated that derivatives similar to this compound showed potent antifungal activity against various Candida species. For instance:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| D13 | C. dubliniensis | 1-4 |
| D9 | C. albicans | 4-8 |
| D10 | C. tropicalis | 2-6 |
These findings suggest that the compound may act by disrupting fungal cell wall synthesis or inhibiting key metabolic pathways essential for fungal survival .
Anticancer Activity
The quinoline scaffold has been widely studied for its anticancer properties. The presence of specific functional groups in this compound may enhance its ability to inhibit cancer cell proliferation. Studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds typically range from 45 to 97 nM .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : Compounds in this class may interfere with DNA replication processes.
- Cell Cycle Arrest : They can induce cell cycle arrest at various phases, particularly G1 and G2/M phases.
- Apoptosis Induction : Activation of apoptotic pathways has been observed in various cancer cell lines.
- Antifungal Mechanisms : Similar compounds have been shown to disrupt cell wall integrity and inhibit ergosterol biosynthesis in fungi .
Case Studies
- Antifungal Screening : A study evaluated the antifungal efficacy of several pyrimido[4,5-b]quinoline derivatives against Candida species using broth microdilution methods. Results indicated that certain structural modifications led to increased potency against resistant strains .
- Cytotoxicity Assays : Another investigation focused on the cytotoxic effects of related quinoline derivatives on human cancer cell lines. The study highlighted how specific substitutions on the quinoline core could enhance cytotoxic effects and improve selectivity towards cancer cells over normal cells .
Q & A
Q. What are the established synthetic pathways for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-component cyclocondensation reactions. Key steps include:
- Step 1: Cyclohexanone condensation with substituted malononitriles to form the tetrahydropyrimidoquinoline core .
- Step 2: Introduction of the benzylthio group via nucleophilic substitution under reflux with benzyl mercaptan in ethanol or DMF .
- Step 3: Functionalization at the 5-position using 4-isopropylphenyl boronic acid via Suzuki coupling .
Critical parameters include temperature (80–120°C), solvent polarity (DMF enhances cyclization), and catalyst choice (e.g., Pd(PPh₃)₄ for coupling reactions). Yield optimization (60–85%) requires inert atmospheres and controlled pH .
Q. Which spectroscopic and chromatographic techniques are essential for structural validation?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent environments (e.g., δ 1.2–1.4 ppm for isopropyl CH₃; δ 4.1–4.3 ppm for benzylthio SCH₂) .
- IR Spectroscopy: Confirms carbonyl (1660–1710 cm⁻¹) and thioether (650–700 cm⁻¹) groups .
- Mass Spectrometry: High-resolution MS validates molecular weight (e.g., m/z 507.2 for [M+H]⁺) .
- HPLC: Purity >95% achieved using C18 columns with acetonitrile/water gradients .
Q. What preliminary assays are recommended to assess biological activity?
Methodological Answer:
- Enzyme Inhibition: Screen against kinases (e.g., EGFR) using fluorescence polarization assays .
- Cellular Cytotoxicity: MTT assays in cancer cell lines (IC₅₀ determination) .
- Binding Studies: Surface plasmon resonance (SPR) to quantify affinity for target proteins (KD values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between structural analogs?
Methodological Answer:
- Substituent Analysis: Compare analogs (e.g., 2-chlorobenzyl vs. nitrobenzyl derivatives) to isolate electronic/steric effects .
- Dose-Response Validation: Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays) .
- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding modes and rationalize activity discrepancies .
Q. What strategies optimize structure-activity relationships (SAR) for enhanced target selectivity?
Methodological Answer:
- Substituent Variation: Replace the benzylthio group with alkylthiols to modulate lipophilicity (logP calculations via ChemDraw) .
- Core Modifications: Introduce electron-withdrawing groups (e.g., -F) at the 5-position to enhance π-stacking with kinase active sites .
- Pharmacophore Mapping: Overlay active/inactive analogs in MOE to identify critical hydrogen-bonding motifs .
Q. How can X-ray crystallography elucidate conformational stability in solution vs. solid state?
Methodological Answer:
- Crystallization: Use vapor diffusion with ethanol/water (7:3) at 4°C to grow single crystals .
- Data Collection: Resolve structures at <1.8 Å resolution (synchrotron sources preferred) to detect torsional angles in the tetrahydropyrimidine ring .
- DFT Calculations: Compare experimental (X-ray) and computed (Gaussian 16) geometries to assess solvent-induced flexibility .
Q. What alternative synthetic routes improve scalability for in vivo studies?
Methodological Answer:
- Microwave-Assisted Synthesis: Reduce reaction time from 12h to 2h with 20% higher yield .
- Flow Chemistry: Continuous synthesis of intermediates (e.g., tetrahydropyrimidine core) minimizes side-products .
- Green Solvents: Replace DMF with cyclopentyl methyl ether (CPME) for eco-friendly processing .
Q. How can metabolic stability be evaluated in preclinical development?
Methodological Answer:
- Microsomal Assays: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- CYP450 Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Prodrug Design: Introduce ester groups at the 8-methyl position to enhance oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
